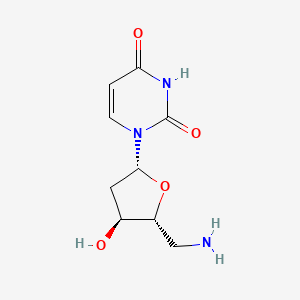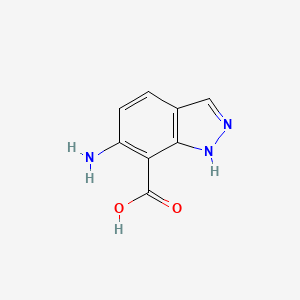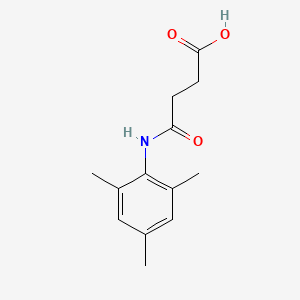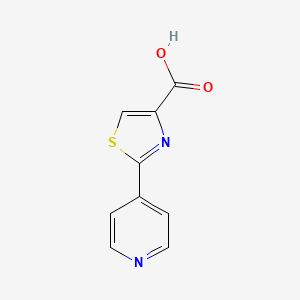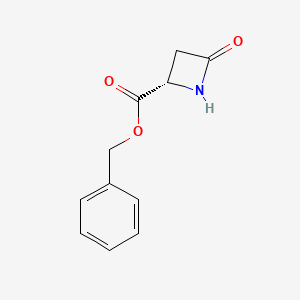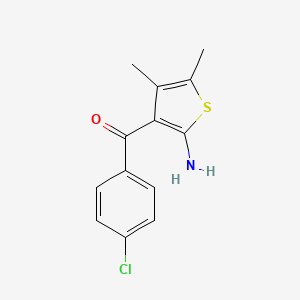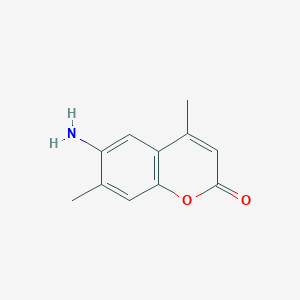
6-amino-4,7-diméthyl-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-4,7-dimethyl-2H-chromen-2-one (6-ADMC) is a heterocyclic compound that is part of the chromenone family of compounds. It is an important intermediate in the synthesis of other pharmaceutical compounds and has been studied for its potential biological applications. 6-ADMC has been used in a variety of scientific research applications, including as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin and thromboxane synthesis pathways. In addition, 6-ADMC has been studied for its potential anti-inflammatory effects and its ability to modulate the immune system.
Applications De Recherche Scientifique
Applications pharmacologiques
Le composé fait partie de l'échafaudage des alcaloïdes diazines, qui est un élément constitutif central pour une large gamme d'applications pharmacologiques . Les diazines sont rapportées comme présentant des activités antimetabolites, anticancéreuses, antibactériennes, antiallergiques, tyrosine kinase, antimicrobiennes, antagonistes des canaux calciques, anti-inflammatoires, analgésiques, antihypertensives, antileishmaniennes, antituberculeuses, anticonvulsivantes, diurétiques et épargnant le potassium, et anti-agressives .
Applications anti-VIH
Les coumarines, y compris la 6-amino-4,7-diméthyl-2H-chromén-2-one, ont été testées pour leurs propriétés anti-VIH . Cela est dû à leur capacité à inhiber certaines enzymes qui sont cruciales pour la réplication du VIH.
Applications anticancéreuses
Le composé a été étudié pour ses propriétés anticancéreuses . On pense qu'il peut inhiber la croissance des cellules cancéreuses et induire l'apoptose, qui est la mort cellulaire programmée qui est souvent défectueuse dans les cellules cancéreuses.
Applications antimicrobiennes
Le composé a montré des propriétés antimicrobiennes, ce qui en fait un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens .
Applications anti-inflammatoires
Le composé aurait des propriétés anti-inflammatoires . Cela en fait un candidat potentiel pour le traitement des maladies inflammatoires.
Applications antioxydantes
Le composé aurait des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.
Applications anti-Alzheimer
Le composé a été testé pour ses propriétés anti-Alzheimer . La maladie d'Alzheimer est une maladie progressive qui provoque le dépérissement (dégénérescence) et la mort des cellules cérébrales.
Applications antituberculeuses
Le composé aurait des propriétés antituberculeuses . La tuberculose (TB) est une maladie infectieuse potentiellement grave qui affecte principalement vos poumons.
Mécanisme D'action
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Therefore, it can be inferred that the compound may interact with a variety of targets depending on the specific biological activity being exhibited.
Mode of Action
The mode of action of coumarin derivatives is often associated with their ability to interact with various enzymes and proteins, thereby altering their function .
Biochemical Pathways
Given the wide range of biological activities associated with coumarin derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The solubility of the compound in acetone, dimethyl sulfoxide, and dimethylformamide suggests that it may have good bioavailability.
Result of Action
Coumarin derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
6-amino-4,7-dimethyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . Additionally, 6-amino-4,7-dimethyl-2H-chromen-2-one can bind to proteins, altering their conformation and function. These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
6-amino-4,7-dimethyl-2H-chromen-2-one exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 6-amino-4,7-dimethyl-2H-chromen-2-one can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of 6-amino-4,7-dimethyl-2H-chromen-2-one involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, 6-amino-4,7-dimethyl-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-amino-4,7-dimethyl-2H-chromen-2-one can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-amino-4,7-dimethyl-2H-chromen-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 6-amino-4,7-dimethyl-2H-chromen-2-one has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-amino-4,7-dimethyl-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
6-amino-4,7-dimethyl-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 6-amino-4,7-dimethyl-2H-chromen-2-one, leading to the formation of metabolites that are excreted through urine . These metabolic pathways are essential for regulating the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 6-amino-4,7-dimethyl-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cells, 6-amino-4,7-dimethyl-2H-chromen-2-one can bind to intracellular proteins, influencing its localization and accumulation. These processes are critical for determining the compound’s cellular and tissue-specific effects.
Subcellular Localization
The subcellular localization of 6-amino-4,7-dimethyl-2H-chromen-2-one is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 6-amino-4,7-dimethyl-2H-chromen-2-one has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function.
Propriétés
IUPAC Name |
6-amino-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQSDRMNBNQREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=CC(=O)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353694 |
Source


|
| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29001-25-0 |
Source


|
| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
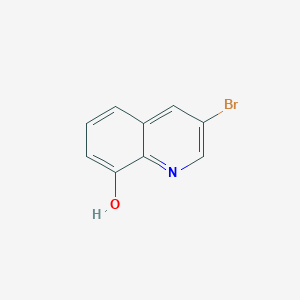
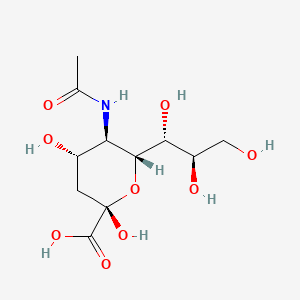
![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)
